molecular formula C9H14N2O2 B13187263 6-methoxy-2-(1-methylethoxy)-3-Pyridinamine

6-methoxy-2-(1-methylethoxy)-3-Pyridinamine

Cat. No.: B13187263
M. Wt: 182.22 g/mol
InChI Key: YLJKDCXKHGGGLZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(1-methylethoxy)-3-pyridinamine is a pyridine derivative featuring three key substituents: a methoxy group (-OCH₃) at position 6, an isopropoxy group (-OCH(CH₃)₂) at position 2, and an amine (-NH₂) at position 3. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (calculated). The compound’s safety profile highlights significant hazards, including skin corrosion (H314) and respiratory irritation (H335), necessitating strict handling protocols such as using protective gloves and avoiding inhalation .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-methoxy-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-6(2)13-9-7(10)4-5-8(11-9)12-3/h4-6H,10H2,1-3H3

InChI Key

YLJKDCXKHGGGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)OC)N

Origin of Product

United States

Biological Activity

6-Methoxy-2-(1-methylethoxy)-3-pyridinamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Structure

  • Molecular Formula : C₁₁H₁₅N₂O
  • Molecular Weight : 189.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)OC1=NC(=C(C=C1)OC)N
PropertyValue
Molecular FormulaC₁₁H₁₅N₂O
Molecular Weight189.26 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Research indicates that this compound can modulate enzyme activities and influence cell signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogenic microorganisms. It has shown effectiveness in inhibiting the growth of:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound exhibited significant antiproliferative activity with IC50 values indicating its potential as an anticancer agent.

Table 3: Cytotoxicity Results

Cell LineIC50 (µg/mL)
HeLa150
A549120

Case Study 1: Antibacterial Efficacy

A study conducted by Mariswamy et al. (2022) investigated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Research published in Molecules highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The study concluded that further exploration could lead to the development of novel therapeutic strategies against resistant cancer forms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents, molecular formulas, weights, and key properties of 6-methoxy-2-(1-methylethoxy)-3-pyridinamine with analogous pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Uses References
This compound 6-OCH₃, 2-OCH(CH₃)₂, 3-NH₂ C₉H₁₄N₂O₂ 182.22 High reactivity; hazardous handling
2-Amino-6-methoxypyridine 6-OCH₃, 2-NH₂ C₆H₇N₂O 125.13 Synthetic intermediate
[6-(Propan-2-yloxy)pyridin-3-yl]methanamine 6-OCH(CH₃)₂, 3-CH₂NH₂ C₉H₁₄N₂O 166.22 Enhanced lipophilicity; research use
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine: 2-OCH₃, 3-pyridyl, 2-NH₂ C₁₁H₁₁N₃O 201.23 Pharmaceutical intermediate
3-Pyridinemethanamine,6-methoxy- 6-OCH₃, 3-CH₂NH₂ C₇H₁₀N₂O 138.17 Smaller size; lower molecular complexity

Key Differences and Implications

Substituent Position and Reactivity
  • The isopropoxy group at position 2 in the target compound increases steric hindrance compared to simpler methoxy derivatives (e.g., 2-amino-6-methoxypyridine). This bulkiness may reduce nucleophilic attack at the pyridine ring but enhance stability in certain solvents .
  • Amine vs. Aminomethyl Groups: The presence of a primary amine (-NH₂) at position 3 in the target compound contrasts with the aminomethyl (-CH₂NH₂) group in [6-(propan-2-yloxy)pyridin-3-yl]methanamine. The latter’s methylene spacer may reduce direct reactivity while improving membrane permeability in biological systems .
Lipophilicity and Solubility
  • The isopropoxy group in the target compound contributes to higher lipophilicity compared to methoxy-substituted analogs. This property could enhance bioavailability in hydrophobic environments but reduce water solubility .

Preparation Methods

Preparation Methods of 6-methoxy-2-(1-methylethoxy)-3-pyridinamine

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Introduction of the amino group at the 3-position,
  • Installation of the methoxy group at the 6-position,
  • Substitution of the 2-position with the 1-methylethoxy group.

This often requires starting from a suitably chlorinated or nitro-substituted pyridine precursor, followed by nucleophilic aromatic substitution, reduction, and amination steps.

Stepwise Preparation Process

Nitration and Chlorination of Pyridine Precursors
  • Starting Material: 2,6-dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine. This nitration is carried out at controlled temperatures to ensure regioselectivity and yield.
Reaction Step Conditions Outcome
Nitration of 2,6-dichloropyridine Conc. H2SO4/HNO3, 0-5 °C 2,6-dichloro-3-nitropyridine
Ammonolysis to Introduce Amino Group
  • The 2,6-dichloro-3-nitropyridine undergoes ammonolysis using aqueous ammonia in methanol at 35–40 °C to selectively substitute one chlorine atom with an amino group, producing 2-amino-3-nitro-6-chloropyridine.
Reaction Step Conditions Outcome
Ammonolysis Aqueous NH3 in MeOH, 35–40 °C 2-amino-3-nitro-6-chloropyridine
Methoxylation to Introduce Methoxy Group
  • Sodium methoxide in methanol is used to replace the chlorine at the 6-position with a methoxy group at 25–30 °C, yielding 2-amino-3-nitro-6-methoxypyridine. The molar ratio of sodium methoxide is optimized around 1.05 moles per mole of substrate to maximize yield.
Reaction Step Conditions Outcome
Methoxylation NaOMe in MeOH, 25–30 °C 2-amino-3-nitro-6-methoxypyridine
Reduction of Nitro Group to Amino Group
  • The nitro group is reduced to an amino group by metallic reduction using stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid at 35–40 °C. This yields 2,3-diamino-6-methoxypyridine dihydrochloride, which is subsequently neutralized with a base in a polar solvent (water or alcohol) to precipitate the free diamino compound.
Reaction Step Conditions Outcome
Reduction SnCl2·2H2O, conc. HCl, 35–40 °C 2,3-diamino-6-methoxypyridine dihydrochloride
Introduction of 1-Methylethoxy Group at 2-Position
  • The 1-methylethoxy (isopropoxy) substituent at the 2-position can be introduced via nucleophilic substitution of a suitable leaving group (e.g., chlorine) with isopropoxide ion under controlled conditions. This step may require protection of amino groups or selective activation of the 2-position to ensure regioselectivity.

  • Specific literature on this exact substitution is limited, but analogs suggest that alkoxy substitution on pyridine rings is commonly achieved by reacting the corresponding 2-chloropyridine derivative with isopropanol in the presence of a base such as sodium hydride or potassium tert-butoxide, typically in polar aprotic solvents at moderate temperatures.

Comparative Analysis of Preparation Methods

Step Method/Agent Used Advantages Limitations
Nitration H2SO4/HNO3 mixture High regioselectivity Requires careful temperature control
Ammonolysis Aqueous ammonia in methanol Selective substitution Handling of ammonia solution
Methoxylation Sodium methoxide in methanol Mild conditions, good yield Requires precise stoichiometry
Nitro reduction Stannous chloride dihydrate (SnCl2·2H2O) in HCl Effective reduction in acidic medium Use of corrosive acids and metals
Alkoxy substitution Alkoxide ion (e.g., isopropoxide) in polar aprotic solvent Direct substitution Potential side reactions, need for protection

Research Findings and Optimization

  • The process described in patent literature emphasizes cost efficiency and safety by avoiding expensive or hazardous reagents.

  • Optimal temperatures for methoxylation and reduction steps are between 25–40 °C to balance reaction rate and selectivity.

  • The molar ratio of sodium methoxide is critical; 1.05 moles per mole of substrate yields best results.

  • Reduction with stannous chloride dihydrate in concentrated hydrochloric acid provides high purity diamino product with good yield.

  • Neutralization of the dihydrochloride salt with bases like aqueous ammonia at pH 7–8 in water precipitates the free base effectively.

Summary Table of Preparation Scheme

Intermediate Compound Reaction Type Reagents/Conditions Product Yield/Notes
2,6-dichloropyridine Nitration Conc. H2SO4/HNO3, 0–5 °C 2,6-dichloro-3-nitropyridine
2,6-dichloro-3-nitropyridine Ammonolysis Aqueous NH3 in MeOH, 35–40 °C 2-amino-3-nitro-6-chloropyridine
2-amino-3-nitro-6-chloropyridine Methoxylation NaOMe in MeOH, 25–30 °C, 1.05 mol NaOMe/mol 2-amino-3-nitro-6-methoxypyridine
2-amino-3-nitro-6-methoxypyridine Reduction SnCl2·2H2O, conc. HCl, 35–40 °C 2,3-diamino-6-methoxypyridine dihydrochloride
2,3-diamino-6-methoxypyridine dihydrochloride Neutralization Aqueous ammonia, pH 7–8, 10–30 °C 2,3-diamino-6-methoxypyridine (free base)
2-chloropyridine derivative Alkoxy substitution Isopropoxide ion, polar aprotic solvent This compound (target compound)

Q & A

Q. What are the optimal conditions for synthesizing 6-methoxy-2-(1-methylethoxy)-3-pyridinamine, and how can reaction yields be improved?

To optimize synthesis, consider varying catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMSO enhance nucleophilic substitution ), and temperature (80–120°C for efficient etherification). A stepwise approach is recommended:

  • Step 1: Methoxylation of the pyridine ring using potassium fluoride in DMSO to introduce the 6-methoxy group .
  • Step 2: Isopropoxy substitution at the 2-position via nucleophilic aromatic substitution with 1-methylethoxy precursors .
  • Yield Improvement: Use anhydrous conditions and inert gas (N₂/Ar) to minimize hydrolysis byproducts. Monitor reaction progress via TLC or HPLC .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts .
  • Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids. Purity can exceed 95% with this method .
  • HPLC: For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Q. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for this compound?

  • NMR Analysis: Discrepancies in proton splitting may arise from rotational isomerism of the isopropoxy group. Compare experimental data with computed spectra (DFT calculations) .
  • IR Peaks: A strong absorption near 1250 cm⁻¹ confirms the C-O-C stretch of the ether groups. Overlapping peaks can be resolved via 2D NMR (e.g., HSQC, COSY) .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of substituents in this compound?

Regioselectivity is influenced by:

  • Electronic Effects: Methoxy groups at the 6-position activate the pyridine ring for electrophilic substitution at the 3- and 5-positions due to resonance donation .
  • Steric Hindrance: Bulky isopropoxy groups at the 2-position direct subsequent reactions (e.g., amination) to the less hindered 3-position . Computational studies (e.g., DFT) can model transition states to predict site-specific reactivity .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Molecular Dynamics (MD): Simulate solubility in solvents like DMSO or ethanol by calculating Hansen solubility parameters .
  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability or ligand-binding potential .
  • QSPR Models: Corrogate logP and pKa values using atomistic descriptors, aiding in pharmacokinetic profiling .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Dose-Response Replication: Test the compound across multiple cell lines (e.g., HEK293, HeLa) to isolate concentration-dependent effects .
  • Metabolite Screening: Use LC-MS to identify degradation products that may contribute to observed bioactivity discrepancies .
  • Structure-Activity Relationship (SAR) Studies: Modify the isopropoxy or methoxy groups systematically to isolate functional group contributions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV.
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours; monitor for photodegradation products like pyridine N-oxides .
  • Lyophilization: For long-term storage, lyophilize the compound and store at -20°C under argon to prevent oxidation .

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